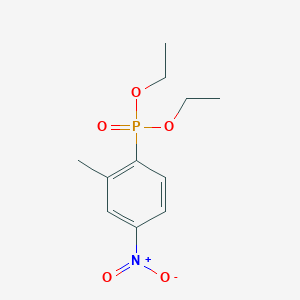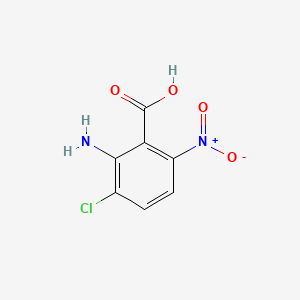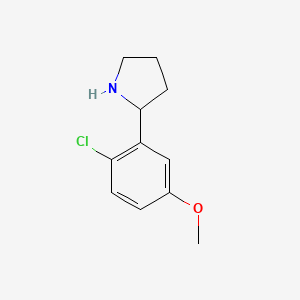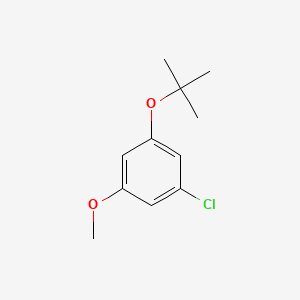
Diethyl (2-Methyl-4-nitrophenyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (2-Methyl-4-nitrophenyl)phosphonate is an organophosphorus compound that belongs to the class of phosphonates It is characterized by the presence of a phosphonate group attached to a 2-methyl-4-nitrophenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl (2-Methyl-4-nitrophenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 2-methyl-4-nitrobenzyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired phosphonate ester .
Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, diethyl phosphite can be coupled with 2-methyl-4-nitrobenzyl bromide using a palladium catalyst and a suitable ligand . This method offers high yields and selectivity.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and real-time monitoring helps in maintaining consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (2-Methyl-4-nitrophenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-Methyl-4-aminophenylphosphonate.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Hydrolysis: 2-Methyl-4-nitrophenylphosphonic acid.
Wissenschaftliche Forschungsanwendungen
Diethyl (2-Methyl-4-nitrophenyl)phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: It is employed in the preparation of functional materials, such as polymers and coatings, due to its ability to form strong bonds with various substrates.
Biological Studies: The compound is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.
Wirkmechanismus
The mechanism of action of diethyl (2-Methyl-4-nitrophenyl)phosphonate involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound can bind to the active site of an enzyme, thereby blocking its activity. The phosphonate group mimics the natural substrate of the enzyme, leading to competitive inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl (4-Nitrophenyl)phosphonate
- Diethyl (4-Methylbenzyl)phosphonate
- Diethyl (4-Nitrobenzyl)phosphonate
Uniqueness
Diethyl (2-Methyl-4-nitrophenyl)phosphonate is unique due to the presence of both a methyl and a nitro group on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable reagent in organic synthesis and materials science. The nitro group enhances the compound’s reactivity, while the methyl group provides steric hindrance, influencing the compound’s overall behavior in chemical reactions .
Eigenschaften
Molekularformel |
C11H16NO5P |
|---|---|
Molekulargewicht |
273.22 g/mol |
IUPAC-Name |
1-diethoxyphosphoryl-2-methyl-4-nitrobenzene |
InChI |
InChI=1S/C11H16NO5P/c1-4-16-18(15,17-5-2)11-7-6-10(12(13)14)8-9(11)3/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
DSJPQMWLICAABG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1=C(C=C(C=C1)[N+](=O)[O-])C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 5-(hydroxymethyl)-4-[3-(hydroxymethyl)-6-methoxypyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13689262.png)

![2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13689272.png)











